molecular formula C14H15FN8 B6452838 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549024-53-3

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452838
CAS No.: 2549024-53-3
M. Wt: 314.32 g/mol
InChI Key: TYBKUPQKEYTZRM-UHFFFAOYSA-N
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Description

6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic purine derivative featuring a 9-methyl substituent on the purine core and a piperazine ring linked to a 5-fluoropyrimidin-4-yl group at the 6-position. The fluorine atom on the pyrimidine ring introduces electron-withdrawing effects, which may influence solubility, metabolic stability, and intermolecular interactions compared to non-fluorinated analogs.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-21-9-20-11-13(21)18-8-19-14(11)23-4-2-22(3-5-23)12-10(15)6-16-7-17-12/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBKUPQKEYTZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Fluoropyrimidine Group: The fluoropyrimidine group is incorporated through a coupling reaction, typically using a halogenated pyrimidine derivative and a suitable base.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially converting it to a non-fluorinated pyrimidine.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluoropyrimidine group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can yield N-oxide derivatives, while nucleophilic substitution at the fluoropyrimidine group can produce a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine core is structurally similar to adenine and guanine, making it a candidate for studies on DNA and RNA binding.

Medicine

In medicine, this compound is investigated for its potential as an anticancer agent. The fluoropyrimidine moiety is known for its cytotoxic properties, and the compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for the creation of derivatives with enhanced properties for specific applications.

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in DNA and RNA synthesis. The fluoropyrimidine group enhances its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine with structurally related 6-piperazin-1-yl-purine derivatives from the evidence. Key parameters include substituents, synthesis yields, melting points, and purity.

Compound ID & Structure Substituent on Piperazine Yield (%) Melting Point (°C) HPLC Purity (%) Key Observations Reference
Target Compound : this compound 5-Fluoropyrimidin-4-yl N/A N/A N/A Fluorine enhances electronic effects N/A
29 : 6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine Acetyl 78 189–190 >95 High yield, moderate melting point
30 : 6-[4-(Trifluoroacetyl)piperazin-1-yl]-... Trifluoroacetyl 21 210–211 >95 Low yield, high melting point
35 : 6-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-... 3,3-Dimethylbutanoyl 74 194–195 >99 Balanced yield and purity
15 : 6-[4-(Butylsulfonyl)piperazin-1-yl]-... Butylsulfonyl 17 182–184 97 Low yield, sulfonyl group enhances polarity
17 : 6-{4-[(2-Methoxyethyl)sulfonyl]piperazin-1-yl}-... 2-Methoxyethylsulfonyl 63 180–183 99 Moderate yield, high purity
11 : 6-{4-[(1-Methylethyl)sulfonyl]piperazin-1-yl}-... Isopropylsulfonyl N/A N/A 96 Sulfonyl group with branched alkyl chain
: 6-[4-(2-Methylsulfanyl-6-tetrahydropyran-4-yl)pyrimidin-4-yl]-... 2-Methylsulfanyl-6-tetrahydropyran-4-yl N/A N/A N/A Bulky substituent, potential solubility issues
: 6-[4-(Benzodioxol-5-ylmethyl)piperazin-1-yl]-9H-purine Benzodioxol-5-ylmethyl N/A N/A N/A Aromatic substituent for π-π interactions

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